diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate
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Overview
Description
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by the introduction of the ethoxy-oxopropyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-3-oxopropyl)(dimethyl)sulfonium
- 3-Ethoxy-3-oxopropylzinc bromide
- (3-Ethoxy-3-oxopropyl)(dimethyl)sulfonium hydrogen sulfate
Uniqueness
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is unique due to its specific indole core structure and the presence of both ethoxy-oxopropyl and ethyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
34934-81-1 |
---|---|
Molecular Formula |
C21H27NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-5-13-11-14(20(24)27-7-3)12-16-15(9-10-17(23)26-6-2)19(22-18(13)16)21(25)28-8-4/h11-12,22H,5-10H2,1-4H3 |
InChI Key |
LHUWYANLKZZTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)OCC)C(=C(N2)C(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
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